2-(2-Isocyanatoethyl)thiophene
Overview
Description
2-(2-Isocyanatoethyl)thiophene is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Significance and Applications
Thiophenes, including derivatives like 2-(2-Isocyanatoethyl)thiophene, play a crucial role in various scientific domains due to their structural uniqueness and chemical properties. The core thiophene structure is a five-membered, sulfur-containing heteroaromatic ring, pivotal in heterocyclic compounds' chemical world. These compounds are essential in material science and pharmaceuticals, showing a broad spectrum of biological activities. For instance, they exhibit antibacterial, antifungal, antioxidant, and antiviral properties, among others. Moreover, polymeric thiophenes are widely utilized in electronic applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Therapeutic Importance
In the field of medicinal chemistry, thiophene and its substituted derivatives, like this compound, are of great importance. They are pivotal in creating combinatorial libraries to find lead molecules. These compounds possess a wide array of therapeutic properties, making them effective in the current disease scenario. They demonstrate activities such as anti-inflammatory, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, estrogen receptor modulating, antimicrobial, kinases inhibiting, and anti-cancer. The ability to synthesize and characterize novel thiophene moieties with wider therapeutic activity remains a significant interest area for medicinal chemists aiming to investigate new structural prototypes with more effective pharmacological activity (Shah & Verma, 2018).
Biological Properties and Applications
The thiophene nucleus, including compounds like this compound, is recognized for its versatility in various research areas, characterized by compounds possessing antimicrobial, antiviral, antileishmanial, nematicidal, insecticidal, phototoxic, and anticancer activities. This range of biological properties underscores the significance of thiophene-containing compounds in scientific research and potential pharmaceutical applications (Ibrahim, Abdallah, El-Halawany, & Mohamed, 2016).
Material Science and Electronic Applications
In material science and electronics, thiophene-based compounds like this compound are integral in designing and manufacturing advanced materials and devices. Their widespread use in drug design, biodiagnostics, electronic and optoelectronic devices, and conductive polymers showcases their versatility and crucial role in these fields. The experimental and computational thermochemical studies on thiophene derivatives further underscore their significance in scientific research, contributing to understanding their molecular and electronic structures and their implications in various applications (Roux et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-(2-isocyanatoethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-6-8-4-3-7-2-1-5-10-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZMNLREUEZSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381960 | |
Record name | 2-(2-isocyanatoethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-51-2 | |
Record name | 2-(2-Isocyanatoethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58749-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-isocyanatoethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58749-51-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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